Hypothemycin
Overview
Description
Hypothemycin is a fungal natural product belonging to the class of resorcylic acid lactones. It is known for its potent biological activities, particularly its ability to inhibit protein kinases. This compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of parasitic diseases such as African trypanosomiasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypothemycin can be synthesized through various synthetic routes. One common method involves the use of polyketide synthase pathways in fungi.
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using fungal strains that naturally produce the compound. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Hypothemycin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions involving the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include hydroxylated and methoxylated derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Hypothemycin has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein kinase inhibition and to develop kinase inhibitors.
Biology: Investigated for its role in inhibiting the growth of parasitic organisms such as Trypanosoma brucei.
Medicine: Explored for its potential therapeutic applications in treating parasitic diseases and certain cancers.
Industry: Utilized in the development of antifungal agents and other bioactive compounds.
Mechanism of Action
Hypothemycin exerts its effects by covalently binding to the active site of protein kinases, thereby inhibiting their activity. The compound specifically targets kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This inhibition disrupts key signaling pathways, leading to the death of parasitic organisms and cancer cells .
Comparison with Similar Compounds
Aigialomycin A: Another resorcylic acid lactone with similar kinase inhibitory properties.
Zeamines: Compounds with antifungal and cytotoxic activities.
Isoliquiritin: A compound with antifungal properties
Uniqueness: Hypothemycin is unique due to its specific targeting of kinases with a cysteine residue preceding the catalytic aspartate-glycine motif. This specificity makes it a valuable tool for studying kinase inhibition and developing targeted therapies .
Properties
IUPAC Name |
(2R,4R,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3-/t9-,14-,15+,17+,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNQAUBBJYCSMY-KNTMUCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC(=O)C(C(CC2C(O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017784 | |
Record name | Hypothemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-67-3 | |
Record name | Hypothemycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07905 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hypothemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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